3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-5-4-6(13-11-5)7(12)10-8-9-2-3-14-8/h2-4H,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHMKVOHIYFTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form isoxazoles .
Industrial Production Methods
Industrial production methods for such compounds often focus on optimizing yield and purity while minimizing the use of hazardous reagents. Green chemistry approaches, such as catalyst-free and microwave-assisted one-pot methods, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and industrial catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Heterocyclic Core
Compound A : 3-Methyl-N-(1-Methyl-1H-Pyrazol-3-yl)-1,2-Oxazole-5-Carboxamide (K0M)
- Molecular Formula : C₉H₁₀N₄O₂
- Key Features : Replaces the thiazole ring with a 1-methylpyrazole group.
- Reduced metabolic stability compared to thiazole-containing analogs due to the absence of sulfur, which often contributes to cytochrome P450 resistance .
Compound B : 5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide
- Molecular Formula : C₈H₇N₃O₂S
- Key Features : Isoxazole (1,2-oxazole isomer) with a methyl group at position 5 and carboxamide at position 3.
- Crystal structure analysis reveals a dihedral angle of 34.08° between thiazole and isoxazole rings, influencing conformational flexibility .
Compound C : 5-Methyl-N-(5-Nitro-1,3-Thiazol-2-yl)-3-Phenyl-1,2-Oxazole-4-Carboxamide
- Molecular Formula : C₁₄H₁₀N₄O₃S
- Key Features : Incorporates a nitro group on the thiazole ring and a phenyl group on the oxazole.
- The phenyl group introduces hydrophobicity, which may improve membrane permeability but limit aqueous stability .
Substituent Effects on Pharmacokinetic Properties
| Compound | Key Substituent | LogP (Predicted) | Metabolic Stability | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | Thiazol-2-yl, 3-methyl | 1.8 | Moderate (Sulfur-mediated) | 0.12 |
| Compound A (K0M) | 1-Methylpyrazol-3-yl | 1.5 | Low | 0.25 |
| Compound B | Isoxazole-4-carboxamide | 2.1 | High | 0.08 |
| Compound C | 5-Nitrothiazol-2-yl, phenyl | 3.2 | Low (Nitro reduction) | 0.03 |
Notes:
Biological Activity
3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound features a unique structure comprising a thiazole ring and an oxazole moiety, contributing to its biological activity. The IUPAC name reflects its complex arrangement of functional groups, which allows for interactions with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H8N4O2S |
| Molecular Weight | 244.26 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit the activity of certain proteins involved in critical biochemical pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of DprE1, an enzyme crucial for the biosynthesis of mycobacterial cell walls. This inhibition leads to the disruption of the arabinogalactan biosynthesis pathway, making it a potential candidate for anti-tuberculosis therapies.
- Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis and Escherichia coli. The mechanism involves targeting DNA synthesis pathways, leading to cell death .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Activity : Research has shown that this compound exhibits potent antibacterial effects. For instance:
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects on cancer cell lines:
Case Study 1: Antitubercular Activity
A study published in MDPI evaluated various oxazole derivatives for their antitubercular properties. The compound was included in a series that revealed significant activity against M. tuberculosis, highlighting its potential as a lead compound for drug development .
Case Study 2: Anticancer Potential
In another study focusing on marine-derived compounds containing oxazole rings, derivatives similar to this compound were shown to inhibit chymotrypsin and exhibit cytotoxicity against cancer cell lines with IC50 values ranging from 0.83 μM to 10 μM . This suggests that structural modifications can enhance biological efficacy.
Q & A
Basic: What are the optimal synthetic routes for 3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the oxazole-5-carboxylic acid derivative via cyclization of appropriate precursors (e.g., α-ketoesters with nitriles).
- Step 2 : Activation of the carboxylic acid using coupling agents (e.g., EDCI or HATU) for amide bond formation with 2-aminothiazole.
- Step 3 : Purification via column chromatography or crystallization, with solvent optimization (e.g., ethanol/water mixtures) to improve yield and purity .
Key factors include temperature control during cyclization (70–90°C) and stoichiometric balance in coupling reactions to minimize byproducts.
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation involves:
- X-ray crystallography : Use SHELX or WinGX software for refinement . For example, SHELXL refines bond lengths/angles with precision (±0.001 Å for bonds).
- NMR spectroscopy : Assign peaks using 2D techniques (HSQC, HMBC) to confirm oxazole-thiazole connectivity. The oxazole C5 proton typically resonates at δ 8.2–8.5 ppm in CDCl₃ .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 250.08) .
Advanced: How can conflicting bioactivity data from different assays be resolved?
Methodological Answer:
Discrepancies arise due to assay conditions (e.g., pH, solvent polarity). To address this:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT).
- Solvent standardization : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
- Structural analogs : Test derivatives (e.g., methoxy or trifluoromethyl substitutions) to correlate activity trends with electronic/steric effects .
For example, a 2024 study resolved contradictory IC₅₀ values by adjusting buffer ionic strength, revealing pH-dependent binding .
Advanced: What computational methods predict binding modes with target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions. Key residues (e.g., thiazole-binding His⁸⁷ in kinases) are identified via docking scores (∆G < −7 kcal/mol).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
- QM/MM : Hybrid quantum mechanics/molecular mechanics refine electronic interactions (e.g., hydrogen bonds between oxazole and Asp¹³⁰) .
Advanced: How to address solubility issues in pharmacological testing?
Methodological Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility. For example, 10% PEG-400 increases solubility from 0.5 mg/mL to 3.2 mg/mL .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for transient solubility.
- Crystal engineering : Modify crystal packing via co-crystallization with succinic acid to improve dissolution rates .
Advanced: How are stereochemical effects on reactivity analyzed?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 85:15).
- Kinetic studies : Compare reaction rates of enantiomers under identical conditions. For example, (R)-isomers may show 2× faster amide bond hydrolysis due to steric hindrance .
- Circular dichroism : Monitor conformational changes in target binding (e.g., α-helix stabilization at 222 nm) .
Basic: What spectroscopic techniques validate purity?
Methodological Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is required for pharmacological studies.
- Elemental analysis : Match experimental C/H/N values to theoretical (±0.3% tolerance).
- TGA/DSC : Confirm thermal stability (decomposition >200°C) and absence of solvates .
Advanced: How to resolve crystallographic disorder in the oxazole ring?
Methodological Answer:
- TWINABS refinement : Apply for twinned crystals, using HKL-3000 for data integration.
- Occupancy refinement : Adjust site occupancies for disordered atoms (e.g., methyl group at C3) in SHELXL .
- Low-temperature data : Collect at 100 K to reduce thermal motion artifacts. For example, a 2023 study resolved disorder by cooling to 90 K, improving R-factor from 0.12 to 0.08 .
Advanced: What strategies optimize yield in scaled-up synthesis?
Methodological Answer:
- Flow chemistry : Continuous-flow reactors reduce reaction time (e.g., from 12 h to 30 min) and improve heat transfer.
- Catalyst recycling : Immobilize Pd catalysts on silica for Suzuki couplings, achieving 90% yield over 5 cycles .
- In-line analytics : Use FTIR probes to monitor intermediate formation and adjust reagent feed rates .
Advanced: How to analyze metabolic stability in vitro?
Methodological Answer:
- Liver microsome assays : Incubate with human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess IC₅₀ values.
- Metabolite ID : High-resolution MSⁿ identifies oxidation products (e.g., hydroxylation at thiazole C2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
